molecular formula C19H18N4O2 B2487379 1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea CAS No. 2034577-84-7

1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2487379
CAS No.: 2034577-84-7
M. Wt: 334.379
InChI Key: JTKYUYHPDBFCAS-UHFFFAOYSA-N
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Description

1-([2,4’-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea typically involves the reaction of 3-(3-methoxyphenyl)isocyanate with 3-(2,4’-bipyridin-3-ylmethyl)amine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of:

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-25-17-6-2-5-16(12-17)23-19(24)22-13-15-4-3-9-21-18(15)14-7-10-20-11-8-14/h2-12H,13H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKYUYHPDBFCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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